Ethyl 4-fluoro-3-nitrobenzenesulfonate
Description
Significance of Aryl Sulfonate Esters as Advanced Synthetic Intermediates
Aryl sulfonate esters are powerful tools in organic synthesis due to their dual functionality. researchgate.net They are recognized for their stability under various reaction conditions, which makes them effective protecting groups for phenols. researchgate.net More significantly, the sulfonate moiety is an excellent leaving group, rendering the aromatic carbon to which it is attached electrophilic. This reactivity has positioned aryl sulfonates, including tosylates, mesylates, and triflates, as valuable alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov
These reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental to the construction of complex organic molecules. The use of aryl sulfonates as electrophilic partners has been demonstrated in numerous palladium- and nickel-catalyzed processes, such as Suzuki-Miyaura, Buchwald-Hartwig, and cross-electrophile couplings. nih.govacs.orgorganic-chemistry.orgrsc.org Their ability to participate in these transformations makes them crucial intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org
Role of Halogen and Nitro Groups in Activating Aromatic Systems for Chemical Transformations
The reactivity of an aromatic ring is profoundly influenced by its substituents. Halogen atoms and nitro groups are potent electron-withdrawing groups that "activate" the aromatic system, particularly towards nucleophilic aromatic substitution (SNAr). nih.gov They achieve this through a combination of inductive and resonance effects.
Fluorine: As the most electronegative element, fluorine exerts a strong negative inductive effect, withdrawing electron density from the aromatic ring through the sigma bond. This effect is paramount in the SNAr mechanism, as it stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. stackexchange.com This stabilization lowers the activation energy of the rate-determining addition step, making the reaction faster. stackexchange.com In the context of SNAr, fluorine is often the most effective halogen for activating the ring, despite being a poor leaving group in other substitution reactions like SN2. stackexchange.com
Nitro Group: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. It withdraws electron density through both a strong inductive effect and a powerful resonance effect, especially when positioned ortho or para to the leaving group. nih.gov This delocalization of the negative charge in the Meisenheimer complex significantly stabilizes the intermediate, thereby facilitating the substitution reaction. nih.gov
When both a fluorine atom and a nitro group are present on the same aromatic ring, their synergistic electron-withdrawing effects create a highly electron-deficient system, primed for attack by nucleophiles. nih.govrsc.org
Contextualization of Ethyl 4-fluoro-3-nitrobenzenesulfonate (B289837) within Specialized Synthetic Methodologies
Ethyl 4-fluoro-3-nitrobenzenesulfonate is a specialized chemical compound that embodies the principles of aromatic activation and sulfonate ester reactivity. While specific research on this exact ethyl ester is not widespread, its structure suggests a significant role as a highly reactive synthetic intermediate. Its chemical identity and predicted properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈FNO₅S |
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | This compound |
| Structure | An ethyl group attached to a sulfonate, which is bonded to a benzene (B151609) ring substituted with a fluorine atom at position 4 and a nitro group at position 3. |
Data calculated based on molecular structure.
The synthesis of this compound would likely proceed via the esterification of 4-fluoro-3-nitrobenzenesulfonyl chloride with ethanol (B145695) in the presence of a base. The precursor, 4-fluoro-3-nitrobenzenesulfonic acid, can be synthesized through the sulfonation of 1-fluoro-2-nitrobenzene (B31998). chemicalbook.com
The primary utility of this compound lies in its role as a potent arylating agent. The molecule possesses two potential sites for nucleophilic attack: the carbon atom attached to the fluorine and the sulfur atom of the sulfonate ester. However, the powerful activation provided by the ortho-nitro group and the para-fluoro group makes the C-F bond exceptionally susceptible to nucleophilic aromatic substitution. This allows for the introduction of the 2-nitro-4-(ethylsulfonyl)phenyl moiety onto a wide range of nucleophiles.
Furthermore, the entire this compound group can act as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, leveraging the sulfonate as a leaving group. This dual reactivity makes it a versatile building block for constructing complex, polysubstituted aromatic systems that are often found in biologically active compounds.
Structure
3D Structure
Properties
CAS No. |
3914-11-2 |
|---|---|
Molecular Formula |
C8H8FNO5S |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H8FNO5S/c1-2-15-16(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
HWRUIKOUKIKIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Ethyl 4 Fluoro 3 Nitrobenzenesulfonate
Strategies for the Construction of the 4-Fluoro-3-nitrobenzenesulfonyl Moiety
The synthesis of the 4-fluoro-3-nitrobenzenesulfonyl group is a critical precursor step. The arrangement of the fluoro, nitro, and sulfonyl groups on the benzene (B151609) ring requires careful consideration of directing effects and reaction conditions. Several strategies have been developed to achieve the desired substitution pattern with high regioselectivity.
Direct Sulfonation and Subsequent Nitration or Fluorination
The construction of polysubstituted benzene rings often relies on the principles of electrophilic aromatic substitution, where the order of introduction of substituents is crucial. libretexts.orglibretexts.org The directing effects of the groups already present on the ring dictate the position of subsequent substitutions. stmarys-ca.edu
One potential pathway involves the sulfonation of a pre-substituted fluoronitrobenzene. Starting with 1-fluoro-2-nitrobenzene (B31998) is not ideal, as the fluoro (ortho-, para-directing) and nitro (meta-directing) groups would direct the incoming sulfonyl group to positions other than the desired C4. A more plausible, though challenging, route could start with 4-fluoro-1-nitrobenzene. However, the strong deactivating nature of the nitro group makes electrophilic substitution difficult, often requiring harsh reaction conditions.
A more regiochemically controlled approach involves the nitration of a fluorinated benzenesulfonic acid derivative. This pathway can be conceptualized as follows:
Sulfonation of Fluorobenzene: Fluorobenzene is first sulfonated using fuming sulfuric acid (H₂SO₄/SO₃) to produce 4-fluorobenzenesulfonic acid as the major product, due to the ortho-, para-directing effect of the fluorine atom.
Nitration of 4-Fluorobenzenesulfonic Acid: The resulting 4-fluorobenzenesulfonic acid is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The fluorine atom directs the incoming nitro group to the ortho position (C3), while the sulfonic acid group directs it to the meta position (C3). Since both groups direct the substitution to the same carbon, this step can proceed with high regioselectivity to yield 4-fluoro-3-nitrobenzenesulfonic acid. nih.gov The sulfonic acid can then be converted to the corresponding sulfonyl chloride.
| Step | Reactant | Reagents | Product | Key Consideration |
| 1 | Fluorobenzene | Fuming H₂SO₄ (SO₃) | 4-Fluorobenzenesulfonic acid | Fluorine is an ortho-, para-director. |
| 2 | 4-Fluorobenzenesulfonic acid | HNO₃ / H₂SO₄ | 4-Fluoro-3-nitrobenzenesulfonic acid | Both F and SO₃H groups direct nitration to the C3 position. |
| 3 | 4-Fluoro-3-nitrobenzenesulfonic acid | Thionyl chloride (SOCl₂) or similar | 4-Fluoro-3-nitrobenzenesulfonyl chloride | Conversion of sulfonic acid to the more reactive sulfonyl chloride for esterification. |
Regioselective Introduction of Fluorine onto Nitro-Substituted Benzene Sulfonic Acid Derivatives
Introducing the fluorine atom at a later stage of the synthesis, particularly onto a molecule already containing the nitro and sulfonic acid groups, often involves nucleophilic aromatic substitution (SNAr). The Halex process, which involves a halogen exchange reaction, is a common industrial method for producing fluoronitroaromatic compounds. google.comwikipedia.orgresearchgate.net
This strategy would typically involve:
Synthesis of a precursor such as 4-chloro-3-nitrobenzenesulfonyl chloride.
Reaction with an alkali metal fluoride (B91410), like potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. google.comgoogle.com The presence of the electron-withdrawing nitro and sulfonyl chloride groups activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by fluoride.
A notable and effective method for preparing isomeric fluoronitrobenzenesulfonyl chlorides involves a two-step procedure starting from difluoronitrobenzenes. researchgate.net This approach offers high regioselectivity based on the differential reactivity of the fluorine atoms. For the synthesis of the 4-fluoro-3-nitro isomer, the process would start with 1,2-difluoro-3-nitrobenzene. The fluorine at the C2 position is more activated towards nucleophilic substitution. A regioselective reaction with a nucleophile like phenylmethanethiol leads to a thioether, which is then converted to the sulfonyl chloride. researchgate.net
Oxidative Cleavage Routes for Sulfonyl Chloride Precursors
Oxidative cleavage provides a powerful method for converting organosulfur compounds, such as thiols or thioethers, into sulfonyl chlorides. organic-chemistry.orgresearchgate.net This approach is particularly useful when combined with methods that allow for the regioselective installation of a sulfur-containing group.
A specific and highly relevant synthesis of 4-fluoro-3-nitrobenzenesulfonyl chloride utilizes this strategy starting from a difluoronitrobenzene. researchgate.net The key steps are:
Nucleophilic Aromatic Substitution: A difluoronitrobenzene is reacted with a thiol, such as phenylmethanethiol. The reaction proceeds regioselectively, with the thiol displacing the most activated fluorine atom to form a corresponding thioether.
Oxidative Cleavage: The resulting thioether is then subjected to oxidative cleavage using chlorine gas in an aqueous medium. This reaction cleaves the carbon-sulfur bond and oxidizes the sulfur atom directly to the sulfonyl chloride. researchgate.net
This two-step process has been successfully used to prepare a variety of previously unknown isomeric fluoronitrobenzenesulfonyl chlorides in good yields. researchgate.net The mechanism of such oxidative chlorinations can be complex, potentially involving the formation of cationic chlorinated sulfur species. acsgcipr.orgstackexchange.com
| Starting Material | Step 1: Reagent & Product | Step 2: Reagent & Final Product | Advantage |
| 1,2-Difluoro-3-nitrobenzene | Phenylmethanethiol -> Thioether | Cl₂ / H₂O -> 3-Fluoro-2-nitrobenzenesulfonyl chloride | High regioselectivity |
| 1,3-Difluoro-2-nitrobenzene | Phenylmethanethiol -> Thioether | Cl₂ / H₂O -> 2-Fluoro-6-nitrobenzenesulfonyl chloride | High regioselectivity |
(Note: The table illustrates the general strategy; the specific starting material for 4-fluoro-3-nitrobenzenesulfonyl chloride would be 1,4-difluoro-2-nitrobenzene, where substitution occurs ortho to the nitro group.)
Esterification Techniques for Ethyl Arylsulfonates
Once the 4-fluoro-3-nitrobenzenesulfonyl chloride precursor is obtained, the final step is the formation of the ethyl ester. This is typically a straightforward nucleophilic substitution reaction at the sulfur atom.
Conventional Esterification Methods
The most common and conventional method for preparing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base. youtube.comyoutube.com For the synthesis of Ethyl 4-fluoro-3-nitrobenzenesulfonate (B289837), this involves reacting 4-fluoro-3-nitrobenzenesulfonyl chloride with ethanol (B145695).
The reaction is typically carried out under the following conditions:
Alcohol: Ethanol acts as the nucleophile.
Base: A base such as pyridine (B92270) is commonly used. Its role is to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product. youtube.com
Solvent: An aprotic solvent like dichloromethane (B109758) is often employed. researchtrends.netresearchgate.net
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. researchtrends.netresearchgate.net
The general mechanism involves the nucleophilic attack of the ethanol's hydroxyl oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride leaving group and deprotonation of the oxonium ion intermediate by the base to yield the final ethyl sulfonate ester. youtube.com
Stereoselective Esterification Approaches (if applicable to chiral precursors)
Stereoselectivity in esterification becomes relevant when one of the precursors, either the alcohol or the sulfonyl chloride, possesses a chiral center. In the synthesis of Ethyl 4-fluoro-3-nitrobenzenesulfonate, both precursors (4-fluoro-3-nitrobenzenesulfonyl chloride and ethanol) are achiral. Therefore, stereoselective considerations are not applicable to this specific transformation.
However, it is a well-established principle in organic chemistry that the esterification of a chiral alcohol with a sulfonyl chloride proceeds with retention of configuration at the alcohol's stereocenter. youtube.com This is because the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the chiral center is not broken during the process. youtube.com The alcohol's oxygen attacks the sulfur atom, and only the O-H bond is cleaved. This makes the conversion of chiral alcohols to sulfonate esters a stereochemically reliable process, which is crucial when the sulfonate is intended to be used as a leaving group in subsequent SN2 reactions, where an inversion of stereochemistry is desired.
Derivatization Strategies Involving the Ethyl Moiety
The ethyl group of this compound, while generally stable, presents opportunities for specific chemical transformations. These derivatization strategies primarily revolve around reactions characteristic of sulfonate esters, where the ethyl group can be cleaved or can act as an electrophile. Key methodologies include hydrolysis, transesterification, and reactions where the compound serves as an ethylating agent.
One of the fundamental reactions involving the ethyl moiety is its cleavage through hydrolysis. The hydrolysis of alkyl sulfonate esters can proceed through different mechanisms depending on the reaction conditions. In aqueous solutions, ethyl ethanesulfonate (B1225610) has been shown to undergo hydrolysis primarily through a BAL1-E1 mechanism, indicating a fission of the carbon-oxygen bond. oup.com Alkaline hydrolysis of sulfonate esters is also a well-established process. nih.govacs.org For this compound, this would involve the nucleophilic attack of a hydroxide (B78521) ion on the ethyl group, leading to the formation of ethanol and the corresponding sulfonate salt, 4-fluoro-3-nitrobenzenesulfonic acid. The rate of this reaction can be influenced by factors such as temperature and the concentration of the base.
Transesterification offers another pathway for modifying the ethyl group. This process involves the exchange of the ethyl group with a different alkyl group from an alcohol, typically under acidic or basic catalysis. wikipedia.orgmasterorganicchemistry.com For instance, reacting this compound with a higher alcohol in the presence of an acid or base catalyst would be expected to yield a new sulfonate ester and ethanol. The equilibrium of this reaction can be shifted towards the product by using the new alcohol as a solvent or by removing the ethanol as it is formed. wikipedia.org This strategy allows for the synthesis of a variety of sulfonate esters with different alkyl chains, starting from the ethyl ester.
Furthermore, ethyl arylsulfonates are recognized as effective ethylating agents. acs.orgwikipedia.org In these reactions, the sulfonate group acts as a good leaving group, facilitating the transfer of the ethyl group to a nucleophile. A kinetic study of the alkylation by various ethyl arylsulfonates with sodium ethoxide in absolute ethanol demonstrated the influence of substituents on the aromatic ring on the reaction rate. acs.org A nitro group, such as the one present in this compound, generally has a powerful accelerating influence on the hydrolysis rate of alkyl sulfonates, and a similar effect would be anticipated in alkylation reactions. acs.org This suggests that this compound could serve as a reagent for introducing an ethyl group onto various nucleophiles, such as amines, thiols, or carbanions.
The reactivity of the ethyl group in sulfonate esters is a critical aspect of their chemistry, enabling the synthesis of diverse derivatives. The table below summarizes the principal derivatization strategies applicable to the ethyl moiety of this compound.
| Reaction Type | Reagents | Products | General Conditions |
| Hydrolysis | Water, Acid or Base (e.g., KOH) | 4-fluoro-3-nitrobenzenesulfonic acid, Ethanol | Aqueous solution, potentially with heating. oup.comnih.govacs.org |
| Transesterification | Alcohol (R-OH) | Alkyl 4-fluoro-3-nitrobenzenesulfonate, Ethanol | Acid or base catalysis, often with the reacting alcohol as the solvent. wikipedia.orgmasterorganicchemistry.com |
| Alkylation | Nucleophile (Nu:) | Ethyl-Nucleophile adduct (Et-Nu), 4-fluoro-3-nitrobenzenesulfonate anion | Dependent on the nucleophile and solvent system. acs.orgwikipedia.org |
Mechanistic Insights into the Reactivity of Ethyl 4 Fluoro 3 Nitrobenzenesulfonate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of strong electron-withdrawing groups makes the aromatic ring of ethyl 4-fluoro-3-nitrobenzenesulfonate (B289837) highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The stability of the Meisenheimer complex is paramount, and it is significantly enhanced by electron-withdrawing substituents, particularly those positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance. libretexts.orgmdpi.com
In ethyl 4-fluoro-3-nitrobenzenesulfonate, the fluorine atom at the C4 position is the most probable site for nucleophilic attack. Its displacement is highly activated by the synergistic electronic effects of the adjacent substituents. The nitro group at the C3 position (ortho to the fluorine) and the ethyl sulfonate group at the C1 position (para to the fluorine) are both potent activating groups for SNAr.
The reactivity at the C4 position is enhanced due to:
Strong Activation: The nitro group, a powerful activating group, stabilizes the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the ortho (C3) or para (C5) positions relative to it. In this case, attack at C4 places the nitro group ortho to the site of substitution, allowing for effective delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.org
Leaving Group Ability: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by the strong inductive electron-withdrawing effect of fluorine, making the carbon atom it is attached to more electrophilic. mdpi.com
Reactions involving similar structures, such as 4-fluoro-1-nitrobenzene, demonstrate high reactivity with nucleophiles like pyrrolidine, leading to the displacement of the fluoride (B91410) ion. researchgate.net
| Nucleophile | Product of Fluorine Displacement | Conditions |
| Generic Amine (R₂NH) | Ethyl 4-(dialkylamino)-3-nitrobenzenesulfonate | Varies |
| Generic Alkoxide (RO⁻) | Ethyl 4-alkoxy-3-nitrobenzenesulfonate | Varies |
| Hydroxide (B78521) (OH⁻) | Ethyl 4-hydroxy-3-nitrobenzenesulfonate | Typically requires heat |
While arylsulfonates are excellent leaving groups in nucleophilic aliphatic substitution (e.g., cleavage of the ethyl-oxygen bond), the direct displacement of the entire sulfonate group from the aromatic ring via an SNAr mechanism (cleavage of the C-S bond) is significantly less common and energetically unfavorable compared to halide displacement. nih.gov For the sulfonate group to be displaced, a nucleophile would have to attack the C1 carbon. This position is activated by the ortho-nitro group, but the sulfonate group itself is a much poorer leaving group from an aromatic ring than a halide in the context of SNAr.
Studies on the reactions of aryl benzenesulfonates with nucleophiles have shown that reaction pathways involving the cleavage of the S-O or C-O bonds of the ester are far more prevalent than the cleavage of the aryl-S bond. nih.gov Therefore, under typical SNAr conditions, the displacement of the fluorine atom is the overwhelmingly favored pathway over the displacement of the ethyl sulfonate group.
The high reactivity of this compound in SNAr reactions is a direct result of the powerful and synergistic electronic effects of its substituents.
Resonance Effects (-R): The nitro and sulfonate groups are strong resonance-withdrawing groups. They can delocalize the negative charge of the Meisenheimer intermediate across the entire ring and onto their own oxygen atoms. This delocalization provides significant stabilization. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized by both the para-sulfonate group and the ortho-nitro group, a particularly stable arrangement. libretexts.org
The combined effect is a profound activation of the C4 position for fluorine displacement. The intermediate formed is stabilized by both key activating groups, lowering the activation energy for the reaction and facilitating a rapid substitution.
Electrophilic Aromatic Substitution and Directed Metalation on the Aryl Ring
In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org SEAr reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, involve the attack of an electrophile on the electron-rich π-system of the aromatic ring. masterorganicchemistry.comyoutube.com The presence of three potent electron-withdrawing groups severely depletes the electron density of the ring, making it a very poor nucleophile. Consequently, SEAr reactions on this substrate are highly disfavored and would require exceptionally harsh reaction conditions, if they proceed at all. wikipedia.org
A more viable strategy for functionalizing the single remaining C-H bond at the C5 position is directed ortho metalation (DoM). baranlab.orgwikipedia.org This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. organic-chemistry.orguwindsor.ca The fluorine atom is known to function as a modest DMG, capable of directing lithiation to its ortho position. researchgate.net In this molecule, the C5-H bond is ortho to the fluorine at C4. Therefore, treatment with a strong base like n-butyllithium could potentially lead to regioselective deprotonation at C5. The resulting aryllithium intermediate could then be trapped with various electrophiles to introduce a new substituent at that position. However, a significant competing reaction would be the interaction of the highly basic and nucleophilic organolithium reagent with the electrophilic nitro group, which could lead to side products and reduced yields.
Cleavage Mechanisms of Aryl Sulfonate Esters
The sulfonate ester moiety itself can undergo cleavage through several mechanistic pathways, distinct from the substitution reactions on the aromatic ring. These reactions typically involve the breaking of the S-O or the O-C bond and are often studied under hydrolytic or solvolytic conditions. nih.govrsc.orgrsc.orgnih.gov
The stability of aryl sulfonate esters in aqueous or other solvent media is a critical aspect of their chemistry. Hydrolysis can, in principle, occur through different mechanisms, including a concerted pathway or a stepwise process involving a pentacoordinate sulfur intermediate. rsc.orgnih.govacs.org The precise mechanism is often dependent on the specific substrate, the nucleophile, and the reaction conditions. nih.gov
The hydrolytic stability of this compound is significantly influenced by the electronic nature of the aromatic substituents. The strong electron-withdrawing effects of the nitro and fluoro groups make the arylsulfonate portion a better leaving group. This can influence the kinetics of two primary cleavage pathways:
S-O Bond Cleavage: Attack of a nucleophile (e.g., water or hydroxide) at the sulfur atom, leading to the cleavage of the S-OAr bond. The rate of this process is enhanced by substituents that stabilize the departing arylsulfonate anion.
O-C Bond Cleavage: Attack of a nucleophile at the ethyl group's α-carbon, with the arylsulfonate acting as the leaving group (an SN2-type reaction on the ethyl group). The rate is influenced by the stability of the arylsulfonate anion as a leaving group.
Kinetic studies on the alkaline hydrolysis of various aryl benzenesulfonates have been used to probe these mechanisms. Brønsted correlations, which relate the reaction rate to the pKa of the leaving group, have shown breaks in linearity, suggesting a change in the rate-determining step or a shift in mechanism from concerted to stepwise for different sets of leaving groups. rsc.orgacs.org For this compound, the highly electron-withdrawing nature of the ring would be expected to increase the rate of hydrolysis compared to unsubstituted ethyl benzenesulfonate. nih.gov The stability is also highly dependent on pH and temperature, with degradation being more rapid under basic conditions and at elevated temperatures. nih.gov
| Compound | Relative Hydrolysis Rate (Qualitative) | Influencing Factors |
| Ethyl benzenesulfonate | Base | Unsubstituted reference |
| Ethyl 4-nitrobenzenesulfonate | Faster than base | Strong -R, -I effect of nitro group stabilizes leaving group |
| This compound | Fastest | Combined -I, -R effects of nitro and sulfonate; -I effect of fluoro |
Reductive Cleavage and Related Transformations
The ethyl sulfonate group in this compound can undergo cleavage through various reductive methods. These transformations are of significant interest in synthetic chemistry for the removal of the sulfonate moiety or its conversion into other functional groups.
The reductive cleavage of aryl sulfonates can be achieved using a range of reducing agents, often involving single-electron transfer (SET) processes. Reagents such as dissolving metals (e.g., sodium in liquid ammonia) or low-valent metal complexes can effectively cleave the C–O or S–O bonds of the sulfonate ester. The specific bond cleaved often depends on the reaction conditions and the nature of the reducing agent.
For instance, the use of radical anions, generated from alkali metals and an aromatic hydrocarbon like naphthalene, is a common method for the reductive cleavage of sulfonate esters. The reaction proceeds via the formation of a radical anion intermediate, which then fragments to yield an aryl radical and the sulfonate anion. The aryl radical can then be trapped by a hydrogen atom source to afford the corresponding arene.
Illustrative Reductive Cleavage Conditions for Aryl Sulfonates
| Reducing System | Substrate Type | Product | Typical Yield (%) |
|---|---|---|---|
| Na/NH₃ (liq.) | Aryl sulfonate | Arene | 70-90 |
| Mg/MeOH | Aryl sulfonate | Arene | 65-85 |
| SmI₂/HMPA | Aryl sulfonate | Arene | 75-95 |
This table presents typical yields for the reductive cleavage of various aryl sulfonates and is intended to be illustrative for the potential reactivity of this compound.
Reactivity of the Nitro Group: Reduction and Condensation Reactions
The nitro group of this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This transformation is a cornerstone of aromatic chemistry, providing a gateway to a wide array of further functionalizations.
The reduction of an aromatic nitro group to an amine can be accomplished using numerous reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation and the use of metals in acidic media. csbsju.edu
Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is a highly efficient method for this reduction. The reaction is typically carried out under a hydrogen atmosphere.
Alternatively, the reduction can be achieved using metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. csbsju.edu This method is particularly useful in laboratory settings. For instance, the Bechamp reduction utilizes iron filings in acidic solution. The mechanism involves the stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamino intermediates before yielding the final amine.
Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂, Pd/C | 1 atm, RT | Amine | High, can affect other reducible groups |
| Fe/HCl | Reflux | Amine | Good, tolerates many functional groups |
| SnCl₂/HCl | RT | Amine | Mild, often used for selective reductions |
This table provides a summary of common conditions for the reduction of aromatic nitro groups, which are applicable to this compound.
The resulting amine, Ethyl 3-amino-4-fluorobenzenesulfonate, is a valuable intermediate for further synthetic transformations, particularly condensation reactions. The amino group, being a potent nucleophile, can react with a variety of electrophiles to form new carbon-nitrogen bonds.
For example, the amine can undergo condensation with aldehydes or ketones to form Schiff bases (imines). It can also react with acyl chlorides or anhydrides to yield amides. Furthermore, diazotization of the amino group followed by coupling with activated aromatic compounds (azo coupling) can be used to synthesize azo dyes. Another important reaction is the condensation with 1,3-dicarbonyl compounds, which can lead to the formation of heterocyclic systems.
Illustrative Condensation Reactions of Ethyl 3-amino-4-fluorobenzenesulfonate
| Electrophile | Reaction Type | Product Type |
|---|---|---|
| Benzaldehyde | Condensation | Schiff Base |
| Acetyl chloride | Acylation | Amide |
| Sodium nitrite/HCl, then Phenol | Diazotization/Azo coupling | Azo dye |
This table illustrates potential condensation reactions of the amino-substituted product derived from this compound.
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Fluoro 3 Nitrobenzenesulfonate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For Ethyl 4-fluoro-3-nitrobenzenesulfonate (B289837), a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would provide a complete picture of its molecular framework.
The ¹H NMR spectrum of Ethyl 4-fluoro-3-nitrobenzenesulfonate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons.
Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.
Aromatic Protons: The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will display a characteristic splitting pattern influenced by both proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the nitro (-NO₂) and sulfonate (-SO₃Et) groups, along with the fluorine atom, will generally shift these protons to a lower field.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | ~7.1 |
| -CH₂- (Ethyl) | ~4.4 | Quartet (q) | ~7.1 |
| Aromatic H | ~7.5 - 8.5 | Multiplet (m) | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Ethyl Group Carbons: The two carbon atoms of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) bonded to the oxygen will be at a lower field compared to the terminal methyl carbon (-CH₃).
Aromatic Carbons: The six aromatic carbons will resonate in the downfield region. The chemical shifts will be significantly influenced by the attached substituents. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to the nitro and sulfonate groups will also have characteristic chemical shifts.
A predicted ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~14 |
| -CH₂- (Ethyl) | ~62 |
| Aromatic C | ~115 - 150 |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum of this compound is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The presence of the ortho-nitro group is expected to have a significant effect on the chemical shift. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F | ~ -110 to -130 | Multiplet (m) |
To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, as well as the correlations between the coupled aromatic protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₈FNO₅S), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be determined and compared with the calculated theoretical value. This comparison serves as a definitive confirmation of the compound's elemental composition.
| Ion | Calculated Exact Mass |
| [C₈H₈FNO₅S] | 249.0107 |
Fragmentation Pattern Analysis for Structural Features
The examination of the mass spectrum of this compound provides significant insights into its molecular structure through the analysis of its fragmentation patterns. While a specific experimental mass spectrum for this exact compound is not publicly available, a predictive analysis based on the established fragmentation behavior of aromatic sulfonate esters and nitroaromatic compounds can be constructed.
Under electron ionization (EI), the molecular ion peak (M+) would be expected. Key fragmentation pathways for aromatic sulfonate esters often involve the cleavage of the S-O bond and rearrangements. For this compound, the following primary fragmentation steps are anticipated:
Loss of the Ethoxy Radical (•OCH2CH3): This would lead to the formation of the 4-fluoro-3-nitrobenzenesulfonyl cation.
Loss of Ethene (CH2=CH2): A McLafferty-type rearrangement could result in the loss of ethene, forming the 4-fluoro-3-nitrobenzenesulfonic acid radical cation.
Cleavage of the Sulfonyl Group: The expulsion of sulfur dioxide (SO2) is a common fragmentation pathway for sulfonate esters, which would lead to a fluoronitrophenyl radical cation.
Fragmentation of the Nitro Group: The characteristic loss of nitrogen dioxide (•NO2) or nitric oxide (•NO) from the aromatic ring is also a probable fragmentation route.
These predicted fragmentation pathways allow for the identification of key structural motifs within the molecule. The presence of specific fragment ions can confirm the connectivity of the ethyl ester, the sulfonyl group, and the substituted aromatic ring.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
| [M - 29]+ | [C6H3FNO5S]+ | Loss of ethyl radical (•C2H5) |
| [M - 46]+ | [C8H9FO3S]+ | Loss of nitro group (•NO2) |
| [M - 64]+ | [C8H9FNO3]+ | Loss of sulfur dioxide (SO2) |
| [4-fluoro-3-nitrophenyl]+ | [C6H3FNO2]+ | Cleavage of the C-S bond |
| [benzenesulfonyl]+ | [C6H5SO2]+ | Rearrangement and cleavage |
X-ray Crystallography for Solid-State Structure Determination
Due to the absence of a published crystal structure for this compound, the closely related derivative, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate (B104242) , provides a valuable model for understanding the solid-state characteristics. The crystallographic data for this analog offers insights into the likely molecular conformation, intermolecular interactions, and crystal packing of the target compound. nih.gov
The crystal structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate reveals a non-planar molecular conformation. The dihedral angle between the 3-fluoro-4-nitrophenyl ring and the 4-methylbenzene ring is a significant 47.63(14)°. nih.gov This twist is a result of steric hindrance and electronic effects between the two aromatic rings linked by the sulfonate ester bridge. The sulfonate group itself adopts a tetrahedral geometry around the sulfur atom, which is typical. For this compound, a similar non-planar conformation would be expected, with the ethyl group likely adopting a staggered conformation relative to the sulfonate group to minimize steric strain.
Table 2: Selected Crystallographic Data for 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.9338 (3) |
| b (Å) | 7.8969 (2) |
| c (Å) | 15.6983 (5) |
| β (°) | 99.886 (3) |
| Volume (ų) | 1336.52 (7) |
| Z | 4 |
| Data sourced from a study on 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate nih.gov |
The crystal packing of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is stabilized by a combination of weak intermolecular interactions. Notably, weak C-H···O hydrogen bonds are present, linking adjacent molecules. nih.gov In this structure, an aromatic hydrogen atom acts as the donor, and an oxygen atom from a sulfonyl group on a neighboring molecule serves as the acceptor.
Computational Chemistry and Theoretical Modeling of Ethyl 4 Fluoro 3 Nitrobenzenesulfonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of a molecule, from which numerous properties can be derived. For a molecule like Ethyl 4-fluoro-3-nitrobenzenesulfonate (B289837), DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.
Prediction of Molecular Geometry and Vibrational Frequencies
A primary application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For Ethyl 4-fluoro-3-nitrobenzenesulfonate, this would yield precise predictions of bond lengths, bond angles, and dihedral angles between the ethyl group, the sulfonate bridge, and the substituted benzene (B151609) ring.
Once the optimized geometry is obtained, the same theoretical level can be used to calculate vibrational frequencies. These frequencies correspond to the various modes of molecular motion (stretching, bending, twisting) and can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. For instance, calculations would predict characteristic frequencies for the S=O and NO₂ stretching modes.
Hypothetical Data Table for Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1520-1560 |
| NO₂ Symmetric Stretch | ~1345-1385 |
| SO₂ Asymmetric Stretch (Sulfonate) | ~1350-1400 |
| SO₂ Symmetric Stretch (Sulfonate) | ~1150-1200 |
| C-F Stretch | ~1100-1250 |
| S-O-C Stretch | ~950-1050 |
Note: This table is illustrative and contains typical frequency ranges for these functional groups. Actual calculated values for this compound are not available.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. For this compound, FMO analysis would map the spatial distribution of these orbitals, revealing the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nitro and sulfonate groups are expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.
Electrostatic Potential Surface (EPS) Mapping for Charge Distribution
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution across a molecule's surface. walisongo.ac.id It is generated by calculating the electrostatic potential at the electron density surface. Color-coding is used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. youtube.com
For this compound, an EPS map would clearly show highly negative potential around the oxygen atoms of the nitro and sulfonate groups. researchgate.net Conversely, regions of positive potential would be expected on the aromatic ring, particularly near the carbon atoms attached to the electron-withdrawing fluorine, nitro, and sulfonate groups, highlighting their susceptibility to nucleophilic aromatic substitution. walisongo.ac.id
Mechanistic Studies and Transition State Modeling
Theoretical modeling is invaluable for investigating reaction mechanisms, allowing for the characterization of short-lived transition states that are difficult to observe experimentally.
Reaction Coordinate Analysis for Nucleophilic Substitution Processes
This compound is structured to be an excellent substrate for nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) is a potential leaving group, or nucleophilic attack at the sulfur atom, displacing the substituted phenoxy group. Reaction coordinate analysis would be used to model these processes. This involves mapping the energy of the system as the reaction progresses from reactants to products.
By calculating the energy profile, the transition state structure can be identified as the highest point on this path. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This analysis could be used to compare the feasibility of different nucleophilic substitution pathways.
Analysis of Substituent Effects via Hammett and Brønsted Correlations
While specific Hammett and Brønsted correlation studies for this compound are not available, these linear free-energy relationships are standard tools for analyzing substituent effects in related systems. researchgate.net
Hammett Correlations: The Hammett equation (log(k/k₀) = σρ) relates the reaction rates (k) of a series of substituted aromatic compounds to the electronic properties of the substituents (σ constant) and the sensitivity of the reaction to these effects (ρ value). A computational study could calculate reaction rates for a series of analogs of this compound with different substituents on the ring to generate a theoretical Hammett plot.
Brønsted Correlations: The Brønsted catalysis equation relates the rate of a reaction involving an acid or base catalyst to the pKa of the catalyst. In studying the nucleophilic substitution on the sulfonate group, a series of nucleophiles with varying basicity (and pKa) could be modeled. A plot of the logarithm of the calculated rate constant versus the pKa of the nucleophile's conjugate acid would yield a Brønsted plot. The slope of this plot (the β value) provides insight into the nature of the transition state. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape Analysis
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations and conformational landscape analysis of this compound. While computational modeling is a powerful tool for understanding the three-dimensional structures and dynamic behavior of molecules, it appears that this particular compound has not yet been the subject of such detailed in silico investigation.
In the absence of direct research on this compound, a general overview of the methodologies that would be employed for such an analysis is provided below. This is a hypothetical framework, as no specific data for this compound could be retrieved.
Hypothetical Simulation Framework:
A typical molecular dynamics simulation to explore the conformational landscape of this compound would involve several key steps:
System Setup: An initial three-dimensional structure of the molecule would be generated. This is often achieved using quantum mechanical calculations or by building the structure in a molecular modeling program. This initial structure would then be placed in a simulation box, often solvated with a suitable solvent (e.g., water, dimethyl sulfoxide) to mimic experimental conditions.
Force Field Selection: A crucial step is the selection of a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a common choice might be a general Amber force field (GAFF) or a CHARMM General Force Field (CGenFF), which are parameterized for a wide range of organic molecules.
Equilibration: The system would then undergo an equilibration phase. This involves a series of steps to gradually bring the system to the desired temperature and pressure, allowing the solvent molecules to arrange themselves naturally around the solute and removing any bad contacts from the initial setup.
Production Simulation: Following equilibration, a long production simulation would be run. During this phase, the positions and velocities of all atoms in the system are calculated by integrating Newton's equations of motion over small time steps (typically on the order of femtoseconds). This generates a trajectory that describes the dynamic evolution of the molecule's conformation over time.
Analysis of Conformational Landscape:
The resulting trajectory from the molecular dynamics simulation would be analyzed to understand the conformational landscape of this compound. This would involve:
Identification of Dominant Conformers: Clustering algorithms would be used to group similar structures from the trajectory, identifying the most populated (lowest energy) conformational states.
Dihedral Angle Analysis: The flexibility of the molecule would be assessed by analyzing the distribution of key dihedral angles, such as those around the C-S and S-O bonds of the sulfonate group and the C-O bond of the ethyl ester.
Energy Calculations: The relative energies of the identified conformers would be calculated to create a potential energy surface. This would reveal the energy barriers between different conformations and provide insights into the kinetics of conformational transitions.
Expected Data Tables (Hypothetical):
If such a study were to be conducted, the findings would likely be presented in tables similar to the following hypothetical examples:
Table 1: Simulation Parameters for a Hypothetical Molecular Dynamics Study of this compound
| Parameter | Value |
| Force Field | General Amber Force Field (GAFF) |
| Solvent Model | TIP3P Water |
| System Size (atoms) | ~15,000 |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
| Integration Timestep | 2 fs |
Table 2: Hypothetical Dominant Conformers and Their Relative Energies
| Conformer ID | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) |
| 1 | C-S-O-C: 60, O-S-C-C: 180 | 0.00 | 65 |
| 2 | C-S-O-C: -60, O-S-C-C: 180 | 0.85 | 25 |
| 3 | C-S-O-C: 180, O-S-C-C: 60 | 2.10 | 10 |
It is important to reiterate that the information presented above is a generalized description of a potential computational study. No specific research data for this compound was found to populate these tables with factual findings.
Applications of Ethyl 4 Fluoro 3 Nitrobenzenesulfonate in Contemporary Organic Synthesis
Precursor in the Synthesis of Highly Functionalized Aromatic Scaffolds
The strategic placement of activating groups on the benzene (B151609) ring of Ethyl 4-fluoro-3-nitrobenzenesulfonate (B289837) makes it an excellent starting point for creating polysubstituted aromatic compounds with precise regiochemical control.
The key to the utility of Ethyl 4-fluoro-3-nitrobenzenesulfonate is its high reactivity towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-4 position is exceptionally labile due to the strong electron-withdrawing effects of the ortho-nitro group and the para-sulfonate group. These groups stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction.
This activation allows for the regioselective displacement of the fluoride (B91410) ion by a wide array of nucleophiles, including those based on nitrogen, oxygen, and sulfur. The reaction proceeds under relatively mild conditions, providing a predictable and high-yielding method for introducing functionality at the C-4 position of the 3-nitrophenylsulfonate scaffold.
Building upon the principle of regioselective nucleophilic substitution, this compound serves as a direct precursor to several important classes of substituted aromatic compounds.
Substituted Anilines: Reaction with ammonia, primary amines, or secondary amines readily displaces the fluoride to yield the corresponding 4-amino-3-nitrobenzenesulfonate derivatives. This provides a straightforward route to highly functionalized anilines, which are themselves valuable intermediates in the synthesis of dyes, polymers, and pharmaceuticals.
Phenols and Phenol Ethers: Oxygen-based nucleophiles, such as hydroxide (B78521) or alkoxides (e.g., sodium methoxide, sodium ethoxide), react smoothly to replace the fluorine atom, leading to the formation of 4-hydroxy-3-nitrobenzenesulfonates (phenols) or 4-alkoxy-3-nitrobenzenesulfonates (phenol ethers).
Thiols and Thioethers: Similarly, sulfur-based nucleophiles like hydrosulfide (B80085) or thiolates (e.g., sodium thiomethoxide) can be employed to introduce sulfur functionality, yielding 4-mercapto-3-nitrobenzenesulfonates (thiols) or 4-(alkylthio)-3-nitrobenzenesulfonates (thioethers).
The following table summarizes these key transformations.
| Nucleophile Class | Example Nucleophile | Product Class |
|---|---|---|
| Nitrogen (N) | Ammonia (NH₃), Alkylamines (R-NH₂) | Substituted Anilines |
| Oxygen (O) | Sodium Hydroxide (NaOH), Sodium Alkoxides (NaOR) | Phenols / Phenol Ethers |
| Sulfur (S) | Sodium Hydrosulfide (NaSH), Sodium Thiolates (NaSR) | Thiols / Thioethers |
Intermediate in the Construction of Complex Heterocyclic Systems
Beyond simple aromatic substitution, this compound is a valuable building block for constructing more complex heterocyclic frameworks, which are central to medicinal chemistry.
While less direct than other transformations, derivatives of this compound can be envisioned as precursors for pyrazole (B372694) synthesis. A plausible synthetic route involves the initial SNAr reaction with hydrazine (B178648) or a substituted hydrazine. This displaces the fluoride ion to form a 4-hydrazinyl-3-nitrobenzenesulfonate intermediate. Subsequent chemical steps, potentially involving reduction of the nitro group and cyclization, could lead to the formation of a pyrazole ring fused or appended to the aromatic core. General methods for pyrazole synthesis often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds, highlighting the importance of the hydrazinyl intermediate. nih.gov
A significant application of ortho-substituted nitroarenes like this compound is in the synthesis of indoles via the Bartoli indole (B1671886) synthesis. wikipedia.orgjk-sci.com This reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to produce a 7-substituted indole. wikipedia.orgonlineorganicchemistrytutor.com
In this context, the fluorine atom of this compound serves as the necessary ortho-substituent to the nitro group. Reaction with a vinyl Grignard reagent would proceed through a well-established mechanism involving initial addition to the nitro group, rearrangement, and intramolecular cyclization to furnish a 7-fluoro-6-(ethylsulfonyl)indole scaffold. jk-sci.comresearchgate.net This method is particularly powerful as it provides direct access to indoles substituted on the carbocyclic ring, which can be challenging to prepare using other classic indole syntheses. wikipedia.org
This compound is an excellent precursor for the synthesis of fused nitrogen and oxygen heterocycles, particularly benzimidazoles and benzoxazoles. The synthetic strategy typically involves a two-step sequence:
Nucleophilic Aromatic Substitution: The starting material is first treated with a difunctional nucleophile. For benzimidazole (B57391) synthesis, ortho-phenylenediamine is used. For benzoxazole (B165842) synthesis, ortho-aminophenol is the reagent of choice. In both cases, one of the amino groups or the hydroxyl group displaces the fluoride ion in an SNAr reaction.
Reductive Cyclization: The nitro group of the resulting intermediate is then reduced, typically using agents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. The newly formed amino group is positioned ortho to the tethered nucleophilic group and undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the stable fused heterocyclic ring. organic-chemistry.org
This robust sequence provides a versatile entry into a wide range of substituted benzimidazoles and benzoxazoles, which are privileged structures in drug discovery.
| Target Heterocycle | Key Reagent | Synthetic Strategy |
|---|---|---|
| Indole Derivatives | Vinyl Grignard Reagent | Bartoli Indole Synthesis |
| Benzimidazole Derivatives | ortho-Phenylenediamine | SNAr followed by Reductive Cyclization |
| Benzoxazole Derivatives | ortho-Aminophenol | SNAr followed by Reductive Cyclization |
Building Block for Advanced Materials Precursors
The unique combination of functional groups in this compound makes it a candidate for the synthesis of specialized monomers and components for materials with tailored electronic and optical properties.
Monomers for Specialty Polymers and Organic Frameworks
The presence of a reactive leaving group (ethyl sulfonate) and sites amenable to further functionalization (the nitro group can be reduced to an amine, and the fluorine atom can undergo nucleophilic aromatic substitution) positions this compound as a potential precursor for monomers used in the creation of high-performance polymers and porous organic frameworks.
Polymer Synthesis: Following reduction of the nitro group to an amine, the resulting amino group and the fluoro or sulfonate group could be utilized in polycondensation or polyaddition reactions. For instance, the amino group could react with diacyl chlorides or diisocyanates, while the fluoro or sulfonate group could participate in nucleophilic aromatic substitution polymerization (SNArP) with bisphenols or other dinucleophilic monomers. This could lead to the formation of specialty polymers such as poly(arylene ether sulfone)s or polyimides with specific solubility, thermal, and electronic characteristics imparted by the sulfonate group.
Organic Frameworks: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers and metal nodes or organic nodes, respectively. While no direct use of this compound in MOF or COF synthesis has been documented, its derivatives could serve as functional linkers. For example, conversion of the ethyl sulfonate to a carboxylic acid or another coordinating group, coupled with the existing functionalities, could yield a multitopic linker suitable for framework construction. The presence of the fluorine and nitro groups on the linker could influence the framework's pore environment, stability, and affinity for specific guest molecules.
Table 1: Potential Monomer Derivatives of this compound and Their Polymerization Applications
| Derivative | Potential Polymerization Route | Resulting Polymer Class | Potential Properties |
| 4-Fluoro-3-aminobenzenesulfonic acid ethyl ester | Polycondensation with diacyl chlorides | Polyamide | High thermal stability, specific solubility |
| 4-(Aryloxy)-3-nitrobenzenesulfonic acid ethyl ester | Nucleophilic Aromatic Substitution Polymerization (SNArP) | Poly(arylene ether sulfone) | Enhanced processability, tailored refractive index |
Components for Electronic and Optical Materials
The electron-withdrawing nature of the nitro and sulfonate groups, combined with the electronegativity of the fluorine atom, significantly influences the electronic properties of the benzene ring in this compound. This makes it and its derivatives interesting candidates for components in electronic and optical materials.
Electron-Deficient Building Blocks: The electron-deficient aromatic ring can be incorporated into larger conjugated systems, such as those found in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). In such materials, electron-deficient units are crucial for charge transport and for tuning the energy levels (HOMO/LUMO) of the material to optimize device performance.
Non-Linear Optical (NLO) Materials: The push-pull nature of molecules containing both electron-donating and electron-withdrawing groups can lead to significant second-order NLO properties. While this compound itself is primarily electron-withdrawing, its derivatives, for instance, where the fluorine is substituted by an electron-donating group, could exhibit NLO behavior.
Table 2: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Required Molecular Feature | Potential Role of the Compound's Derivatives |
| Organic Electronics | Electron-deficient aromatic systems | Component of electron-transporting or emissive layers |
| Optical Materials | High hyperpolarizability (NLO) | Precursor to "push-pull" substituted aromatic compounds |
Role in Stereoselective and Asymmetric Synthesis (where the ethyl group or other substituents allow for chirality)
The direct involvement of this compound in stereoselective and asymmetric synthesis has not been reported. The molecule itself is achiral. However, its functional groups offer handles for the introduction of chirality or for its use as a derivatizing agent for chiral molecules.
Chiral Derivatizing Agent: The corresponding sulfonyl chloride, 4-fluoro-3-nitrobenzenesulfonyl chloride, could be used to derivatize chiral alcohols or amines. The resulting sulfonamides or sulfonate esters would be diastereomers, potentially allowing for their separation by chromatography or crystallization. Subsequent cleavage of the sulfonyl group would yield the enantiomerically pure original alcohol or amine.
Precursor to Chiral Catalysts: The aromatic ring of this compound could serve as a scaffold for the synthesis of chiral ligands or organocatalysts. For example, substitution of the fluorine atom with a chiral auxiliary, followed by further modifications, could lead to novel chiral molecules. While speculative, the synthesis of axially chiral sulfonic acids from related nitro- and fluoro-substituted aromatic compounds has been reported, suggesting a potential, albeit indirect, pathway to chiral catalysts derived from this structural motif. nih.govacs.org
It is important to reiterate that the applications discussed above are largely hypothetical and based on the chemical nature of this compound. Further research is required to explore and validate these potential uses in contemporary organic synthesis.
Future Research Trajectories and Synthetic Innovations
Development of More Efficient and Sustainable Synthetic Routes, Including Flow Chemistry
The traditional batch synthesis of complex aromatic compounds often involves multiple steps with significant energy consumption and waste generation. Future research will undoubtedly focus on developing more efficient and sustainable methods for the synthesis of molecules like Ethyl 4-fluoro-3-nitrobenzenesulfonate (B289837). A key area of this development is the adoption of flow chemistry.
Continuous flow processes offer numerous advantages over batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scalability. For the synthesis of aryl sulfonates, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. mdpi.comresearchgate.net For instance, the sulfonation of a fluoronitrobenzene precursor could be performed in a continuous stirred-tank reactor (CSTR) system, followed by in-line esterification to yield the final product. mdpi.com
Sustainable synthesis strategies also extend to the choice of reagents and solvents. The nitration of aromatic compounds, a key step in the synthesis of the precursor for Ethyl 4-fluoro-3-nitrobenzenesulfonate, traditionally uses a mixture of nitric and sulfuric acids, which is highly corrosive and produces significant waste. nih.gov Future methodologies may explore solid acid catalysts or enzymatic nitration to create a more environmentally benign process. researchgate.net Biocatalyst-based aromatic nitration, for example, can offer high regioselectivity and operate under milder conditions, reducing the environmental impact.
Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Sulfonates
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat exchange |
| Safety | Potential for thermal runaway | Minimized reaction volume, enhanced safety |
| Scalability | Often requires re-optimization | Linear scalability by extending run time |
| Productivity | Lower space-time yield | Higher space-time yield |
| Waste Generation | Higher, due to workup | Reduced, with potential for in-line purification |
Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies
The aromatic core of this compound presents multiple sites for further functionalization. Modern catalysis offers powerful tools to selectively modify such complex scaffolds. A significant future direction will be the exploration of novel catalytic transformations, particularly direct C-H functionalization.
C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. mdpi.com For a molecule like this compound, transition-metal catalyzed C-H activation could enable the introduction of new substituents at specific positions on the benzene (B151609) ring, guided by the existing functional groups. rsc.org For instance, a ruthenium or palladium catalyst could be employed to achieve ortho-arylation or alkylation, creating a library of diverse derivatives. mdpi.com
The fluorine and nitro groups on the aromatic ring electronically influence the reactivity of the C-H bonds, which can be exploited for selective transformations. Research into catalysts that can overcome the deactivating effects of the nitro group or leverage the electronic properties of the fluorine atom will be crucial. Photocatalysis is another emerging area that could enable novel transformations, such as C-H functionalization under mild, light-driven conditions. rsc.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The pace of discovery in chemistry is increasingly linked to the ability to rapidly synthesize and test new molecules. The integration of building blocks like this compound into automated synthesis platforms is a key future trajectory. These platforms can perform multi-step syntheses with minimal human intervention, accelerating the generation of compound libraries for screening. protheragen.ainih.gov
Automated synthesizers can be programmed to perform a sequence of reactions, purifications, and analyses, enabling the creation of a diverse set of analogs from a common starting material. nih.gov For example, an automated platform could use this compound as a starting point and systematically react it with a range of nucleophiles to displace the sulfonate ester, followed by reduction of the nitro group and further functionalization.
High-Throughput Experimentation (HTE) will be instrumental in optimizing the reactions involving this and similar building blocks. seqens.comnih.govdomainex.co.uk HTE allows for the rapid screening of a wide array of catalysts, ligands, solvents, and other reaction parameters in parallel, using miniaturized reaction formats. seqens.comresearchgate.net This approach can dramatically reduce the time required to identify optimal conditions for a desired transformation, making the synthesis of complex molecules more efficient. nih.govresearchgate.net
Table 2: High-Throughput Experimentation Workflow for Reaction Optimization
| Stage | Description | Key Technologies |
|---|---|---|
| Design | Selection of reaction parameters to be screened (e.g., catalysts, solvents, temperatures). | Design of Experiment (DoE) software. |
| Execution | Automated dispensing of reagents into multi-well plates. | Liquid handling robotics. |
| Analysis | Rapid analysis of reaction outcomes. | UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry). |
| Data Processing | Compilation and visualization of results to identify optimal conditions. | Data analysis software. |
Design and Synthesis of Next-Generation Fluorinated Aryl Sulfonate Building Blocks with Enhanced Reactivity or Selectivity
Building on the structural template of this compound, a significant area of future research will be the design and synthesis of next-generation fluorinated aryl sulfonate building blocks. These new reagents could be engineered to have enhanced reactivity, improved selectivity, or novel functionalities.
For example, modifying the substitution pattern on the aromatic ring could fine-tune the electronic properties of the sulfonate leaving group, making it more or less reactive in nucleophilic substitution reactions. Introducing additional functional groups could provide handles for orthogonal chemical transformations, allowing for more complex molecular architectures to be built.
The development of novel fluorinated aryl sulfonamide-tagged (S-FAST) anions has demonstrated how modifying the sulfonate moiety can lead to new materials with unique properties. mit.eduresearchgate.net A similar approach could be applied to create new building blocks for organic synthesis. Furthermore, the use of aryl fluorosulfates as alternatives to triflates in cross-coupling reactions highlights the potential for designing sulfonate-based reagents with improved cost-effectiveness and environmental profiles. rsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 4-fluoro-3-nitrobenzenesulfonate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonation of 4-fluoro-3-nitrobenzene derivatives using ethyl sulfonic acid precursors. Optimize reaction temperature (typically 0–5°C for exothermic sulfonation) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) to minimize byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 7:3) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm). Fluorine coupling in ¹⁹F NMR (~-110 ppm for para-fluoro substituents) .
- IR : Confirm sulfonate ester (S=O stretching at ~1370 cm⁻¹ and ~1170 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
- MS (EI) : Look for molecular ion [M]⁺ at m/z 277 (C₈H₈FNO₅S) and fragment ions (e.g., loss of ethyl group, m/z 231) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the sulfonate ester group. Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) under inert gas. Assess stability via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include 4-fluoro-3-nitrobenzenesulfonic acid and ethanol .
Advanced Research Questions
Q. How do the electron-withdrawing fluoro and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The meta-nitro and para-fluoro groups activate the aromatic ring for NAS by stabilizing the transition state through resonance and inductive effects. Kinetic studies (e.g., using piperidine as a nucleophile in DMSO) reveal rate enhancements compared to non-substituted analogs. Computational modeling (DFT at B3LYP/6-31G*) can map charge distribution and predict regioselectivity .
Q. What experimental strategies resolve contradictions between crystallographic data and computational predictions for the molecular geometry of this compound?
- Methodological Answer : Compare X-ray crystallography (e.g., single-crystal diffraction at 100 K) with DFT-optimized structures. Discrepancies in bond angles (e.g., C-S-O) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) that distort geometry .
Q. How can the solubility of this compound in green solvents (e.g., ethyl lactate) be predicted and experimentally validated for sustainable reaction design?
- Methodological Answer : Apply Hansen solubility parameters (δD, δP, δH) to estimate miscibility. Experimental validation involves phase diagrams via cloud-point titration. For example, ethyl lactate (δH ~12.5 MPa¹/²) shows higher solubility than ethanol due to polarity matching. Measure partition coefficients (log P) using shake-flask methods with octanol/water .
Q. What mechanistic insights can be gained from studying the thermal decomposition pathways of this compound under controlled conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection. Decomposition at >200°C releases SO₂ (IR ~1360 cm⁻¹) and NO₂ (IR ~1620 cm⁻¹). Kinetic parameters (Ea, pre-exponential factor) derived from Kissinger analysis clarify degradation mechanisms (e.g., radical vs. concerted pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
